2-Methyl-8-nitroimidazo[1,2-a]pyridine
Overview
Description
2-Methyl-8-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that contains both an imidazole ring and a pyridine ring.
Mechanism of Action
Target of Action
2-Methyl-8-nitroimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Imidazo[1,2-a]pyridine derivatives have been recognized as potential targets for various diseases, including tuberculosis and cancer . .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . They have also been used as covalent anticancer agents . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These strategies could potentially affect various biochemical pathways.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , and have been used as covalent anticancer agents . The specific effects of this compound are yet to be elucidated.
Action Environment
The functionalization of imidazo[1,2-a]pyridine derivatives has been achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis , which could potentially be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary depending on the specific structure of the imidazo[1,2-a]pyridine derivative .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-8-nitroimidazo[1,2-a]pyridine is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine typically involves the nitration of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-8-nitroimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium sulfinate in dimethylsulfoxide.
Major Products Formed:
Amino derivatives: from reduction reactions.
Oxidized derivatives: from oxidation reactions.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-8-nitroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial agent due to its activity against Leishmania parasites.
Medicine: Explored for its potential use in developing new drugs for treating infectious diseases such as tuberculosis.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
- 7-Methyl-8-nitroimidazo[1,2-a]pyridine
- 8-Halogeno-3-nitroimidazo[1,2-a]pyridine
Comparison: 2-Methyl-8-nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain biological assays, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-methyl-8-nitroimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-5-10-4-2-3-7(11(12)13)8(10)9-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTKGEGFZCVTRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284686 | |
Record name | 2-Methyl-8-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52310-49-3 | |
Record name | 2-Methyl-8-nitroimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52310-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-8-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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